molecular formula C6H5F3N2O2 B1445273 1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1340213-90-2

1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1445273
CAS No.: 1340213-90-2
M. Wt: 194.11 g/mol
InChI Key: IIQJAWAGVULOHQ-UHFFFAOYSA-N
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Description

1-(2,2,2-Trifluoroethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound featuring a pyrimidine ring substituted with a trifluoroethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione typically involves the reaction of pyrimidine derivatives with trifluoroethylating agents. One common method includes the use of trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalytic systems can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions: 1-(2,2,2-Trifluoroethyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2,2,2-Trifluoroethyl)pyrimidine-2,4(1H,3H)-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2,2-trifluoroethyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The trifluoroethyl group can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Uniqueness: 1-(2,2,2-Trifluoroethyl)pyrimidine-2,4(1H,3H)-dione stands out due to the presence of the trifluoroethyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in the design of molecules with enhanced biological activity and stability .

Biological Activity

1-(2,2,2-Trifluoroethyl)pyrimidine-2,4(1H,3H)-dione (CAS No. 1340213-90-2) is a heterocyclic compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article will explore its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₆H₅F₃N₂O₂
  • Molecular Weight : 194.11 g/mol
  • IUPAC Name : 1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoroethyl group enhances the compound's binding affinity and specificity towards enzymes and receptors. Notably:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor by binding to active sites and blocking enzymatic activity. This is particularly relevant in cancer therapy where inhibition of specific kinases can lead to reduced tumor growth.

Therapeutic Applications

1. Anticancer Activity
Research indicates that this compound may exhibit anticancer properties through various mechanisms:

  • Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit kinases involved in cell cycle regulation. For instance, derivatives targeting Skp2 have demonstrated significant effects on cell proliferation and migration .
  • Cytotoxicity Studies : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines. For example, a related study showed enhanced cytotoxicity compared to standard chemotherapeutics like bleomycin .

2. Antiviral Properties
The compound is also being explored for its antiviral activities. Preliminary findings suggest that it may interfere with viral replication mechanisms by inhibiting viral enzymes or host cell factors that the virus exploits .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInduces apoptosis in FaDu hypopharyngeal cells
Enzyme InhibitionInhibits MIF2 tautomerase activity
AntiviralPotential inhibition of viral replication

Case Study: MIF2 Tautomerase Inhibition

A focused study evaluated the inhibitory potency of various pyrimidine derivatives against MIF2 tautomerase activity. The results indicated that compounds with trifluoroethyl substitutions exhibited enhanced inhibitory effects compared to their unsubstituted counterparts:

  • IC₅₀ Values : The most potent derivative showed an IC₅₀ of 7.2 ± 0.6 μM .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is helpful to compare it with other similar compounds:

Compound TypeMechanism of ActionNotable Features
Pyrazolo[3,4-d]pyrimidineKinase inhibitionUsed in cancer therapy
Imidazo[1,2-a]pyridineMedicinal chemistry applicationsKnown for diverse targets
1-(Trifluoromethyl)pyrimidineSimilar electronic propertiesLess steric hindrance

Properties

IUPAC Name

1-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c7-6(8,9)3-11-2-1-4(12)10-5(11)13/h1-2H,3H2,(H,10,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQJAWAGVULOHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.